2,5,7-Trichloroimidazo[1,2-c]pyrimidine
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Overview
Description
2,5,7-Trichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 7 on the imidazo[1,2-c]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trichloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trichloroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5,7-dichloroimidazo[1,2-c]pyrimidine or 2,5-diamino-7-chloroimidazo[1,2-c]pyrimidine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with fewer chlorine atoms.
Scientific Research Applications
2,5,7-Trichloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5,7-Trichloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
2,5,7-Trichloroimidazo[1,2-c]pyrimidine can be compared with other similar compounds such as:
2,5,7-Trichloroimidazo[1,2-a]pyridine: Differing by the position of the nitrogen atoms in the ring, this compound may exhibit different biological activities and chemical reactivity.
2,4,6-Trichloropyrimidine: A precursor in the synthesis of this compound, it has its own set of applications and reactivity.
Imidazo[1,2-a]pyrimidines: A broader class of compounds with varying substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
27420-35-5 |
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Molecular Formula |
C6H2Cl3N3 |
Molecular Weight |
222.5 g/mol |
IUPAC Name |
2,5,7-trichloroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-5-10-4(8)2-12(5)6(9)11-3/h1-2H |
InChI Key |
LXAIFBVBSMSFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N2C1=NC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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